molecular formula C20H21N3O2 B2701819 1-(1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenylurea CAS No. 1203313-74-9

1-(1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenylurea

Cat. No.: B2701819
CAS No.: 1203313-74-9
M. Wt: 335.407
InChI Key: XYCNDABGDLCFRP-UHFFFAOYSA-N
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Description

Cyclopropanecarbonyl chloride, a component of the compound, is an organic building block . It’s used as an alkylating reagent in the preparation of some chemical building blocks .


Molecular Structure Analysis

Cyclopropanecarbonyl chloride has a linear formula of C3H5COCl . Its molecular weight is 104.53 .


Chemical Reactions Analysis

Cyclopropanecarbonyl chloride can be used as an alkylating reagent in the preparation of some chemical building blocks . It’s also used in the synthesis of spirocyclopropane .


Physical and Chemical Properties Analysis

Cyclopropanecarbonyl chloride is a liquid at 20°C . It has a refractive index of 1.452 , a boiling point of 119°C , and a density of 1.152 g/mL at 25°C .

Scientific Research Applications

Synthesis and Reactivity

  • Facile Synthesis of Derivatives : The synthesis of tetrahydropyrimido[4,5-b]-quinoline derivatives involves treating cyclohexanone with 2-benzylidenemalononitrile in the presence of ammonium acetate, showcasing the versatility of cyclopropane-carbonyl and tetrahydroquinoline moieties in constructing complex heterocycles with potential antimicrobial activity (Elkholy & Morsy, 2006).
  • Cyclization Processes : The transformation of N-benzoyl-tetrahydroquinoline-2-carboxylic acid into novel carbocyclic compounds showcases the utility of cyclopropanation reactions in creating constrained amino acid systems, underlining the importance of cyclopropane moieties in synthesizing new types of heterocyclic systems (Szakonyi et al., 2002).

Advanced Organic Transformations

  • Cycloaddition Reactions : The development of methods for the synthesis of 1,2-dihydroisoquinolines through cycloaddition of 2-alkynylbenzaldoximes with dimethyl cyclopropane-1,1-dicarboxylate highlights the compound's role in accessing new heterocyclic frameworks, offering a pathway to novel organic molecules with potential biological applications (Ding, Wang, & Wu, 2009).
  • Lewis Acid-Catalyzed Reactions : The use of arylvinylidenecyclopropanes in reactions with ethyl (arylimino)acetates, catalyzed by Lewis acids, to produce pyrrolidine and tetrahydroquinoline derivatives demonstrates the versatility of cyclopropane-containing compounds in synthesizing complex structures, contributing to the diversity of synthetic routes available for constructing pharmacologically relevant molecules (Lu & Shi, 2007).

Safety and Hazards

Cyclopropanecarbonyl chloride is classified as a flammable liquid and vapor. It’s toxic if swallowed and causes severe skin burns and eye damage . It may also cause respiratory irritation .

Properties

IUPAC Name

1-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2/c24-19(14-8-9-14)23-12-4-5-15-13-17(10-11-18(15)23)22-20(25)21-16-6-2-1-3-7-16/h1-3,6-7,10-11,13-14H,4-5,8-9,12H2,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYCNDABGDLCFRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)NC(=O)NC3=CC=CC=C3)N(C1)C(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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